![molecular formula C9H11N B1589897 7-Methylindoline CAS No. 65673-86-1](/img/structure/B1589897.png)
7-Methylindoline
Overview
Description
7-Methylindoline is a heterocyclic compound with the molecular formula C9H11N . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, indoles, including this compound, are often synthesized using metal-free Lewis acids . These reactions are typically carried out in water, which has unique physical and chemical properties that aid many organic reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyrrole ring with a methyl group attached to the seventh carbon . The average mass is 133.190 Da and the monoisotopic mass is 133.089142 Da .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo dehydrogenative silylation, a process that involves the direct selective silylation of (hetero)arenes with hydrosilanes . This reaction is catalyzed by metal-free Lewis acids .Physical And Chemical Properties Analysis
This compound has a boiling point of 266 °C and a melting point of 80-84 °C . It is a solid at room temperature .Scientific Research Applications
Neuropharmacological Potential
7-Methylindoline and related compounds have shown significant potential in neuropharmacology. For example, 5-Hydroxyindole, a related compound, potentiates human α7 nicotinic receptor-mediated responses, enhancing acetylcholine-induced glutamate release in cerebellar slices. This suggests potential applications in modulating synaptic transmission and neuronal communication (Zwart et al., 2002).
Dermatological Applications
7-O-methylluteolin, a flavonoid related to this compound, exhibits anti-atopic dermatitis effects. It inhibits the activation of Nrf2 in certain cell types and improves skin conditions in mice models, suggesting its potential as an antioxidant and anti-dermatitis agent (Kim et al., 2022).
Antifungal and Anticancer Properties
Several derivatives of this compound, like methylindolinone-1,2,3-triazole hybrids, have been evaluated for their antifungal and anticancer activities. Some of these compounds showed moderate to good activity against butyrylcholinesterase, an enzyme relevant in Alzheimer's disease, suggesting their potential as multifunctional agents for treating neurodegenerative diseases and cancer (Saeedi et al., 2021).
Electroanalytical Applications
This compound derivatives have also been explored in electroanalytical applications. For example, boron-doped diamond electrodes were used for the electroanalytical detection of 7-methylguanine, demonstrating the versatility of these compounds in biochemical sensing and analysis (Sanjuán et al., 2016).
Cognitive Enhancement
Positive allosteric modulation of alpha 7 nicotinic acetylcholine receptors, a target for this compound derivatives, enhances recognition memory and cognitive flexibility in animal models. This suggests potential applications in treating cognitive impairments in conditions like schizophrenia and Alzheimer’s disease (Nikiforuk et al., 2015).
Pharmaceutical Synthesis
1-Amino-2-methylindoline, closely related to this compound, is used as a precursor in synthesizing antihypertension drugs. Its reactivity leads to the formation of various indolic compounds, indicating its importance in pharmaceutical synthesis (Peyrot et al., 2001).
Safety and Hazards
Future Directions
While specific future directions for 7-Methylindoline were not found in the search results, indoles, including this compound, are frequently used as building blocks for pharmacologically-active drug candidates . Therefore, the development of new synthesis methods and the exploration of its biological properties could be potential future directions .
Mechanism of Action
Target of Action
Indole derivatives, which include 7-methylindoline, are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets in a way that maintains cellular homeostasis and impacts metabolism .
Biochemical Pathways
Indole and its derivatives, which include this compound, are known to be metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms .
Result of Action
Indole derivatives are known to maintain intestinal homeostasis and impact liver metabolism .
Action Environment
The environment can influence the action of indole derivatives, which include this compound, through factors such as ph, temperature, and the presence of other compounds .
properties
IUPAC Name |
7-methyl-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-4,10H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPDSANSNOUOLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495227 | |
Record name | 7-Methyl-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70495227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65673-86-1 | |
Record name | 7-Methyl-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70495227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 65673-86-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the new method for synthesizing 7-methylindoline described in the research?
A1: The research describes a novel method for synthesizing this compound by reducing 7-methylindole using a Zn-AlCl3·6H2O-H2O system under reflux conditions []. This method boasts a high yield of 92% when the molar ratio of 7-methylindole to Zn to AlCl3·6H2O is 1:1.5:0.05.
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